molecular formula C28H28NO4PS B3742374 N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B3742374
M. Wt: 505.6 g/mol
InChI Key: HLCPPGVOVDFIHI-UHFFFAOYSA-N
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Description

N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a hydroxyethyl group, and a methylbenzenesulfonamide group.

Properties

IUPAC Name

N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28NO4PS/c1-23-16-18-27(19-17-23)35(32,33)29(20-21-30)28-15-9-8-10-24(28)22-34(31,25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-19,30H,20-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPPGVOVDFIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2=CC=CC=C2CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28NO4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the diphenylphosphorylmethyl intermediate, followed by its reaction with a suitable phenyl derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.

Scientific Research Applications

N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound may serve as a probe for studying biological processes involving phosphorylation and sulfonamide interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl and sulfonamide groups play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)benzenesulfonamide
  • N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to the presence of the methyl group on the benzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Reactant of Route 2
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N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

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